molecular formula C18H32ClN2O8PS B13847833 (2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((S)-1-methyl-4-propylidenepyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl Dihydrogen Phosphate

(2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((S)-1-methyl-4-propylidenepyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl Dihydrogen Phosphate

Cat. No.: B13847833
M. Wt: 502.9 g/mol
InChI Key: VHAXPPPXMXEIOC-OZMZWBFHSA-N
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Description

The compound “(2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((S)-1-methyl-4-propylidenepyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl Dihydrogen Phosphate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyran ring, the introduction of the chloro group, and the attachment of the pyrrolidine carboxamide moiety. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, advanced purification techniques, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction of the chloro group would yield a dechlorinated product.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the pyrrolidine carboxamide moiety suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups provide opportunities for various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The pyrrolidine carboxamide moiety could interact with enzymes or receptors, while the hydroxyl and chloro groups could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((S)-1-methyl-4-propylidenepyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl Dihydrogen Phosphate: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other Pyrrolidine Carboxamides: Compounds with similar structures but different substituents may have different biological activities or chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This makes it a valuable subject for research in various scientific fields.

Properties

Molecular Formula

C18H32ClN2O8PS

Molecular Weight

502.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4Z)-1-methyl-4-propylidenepyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27)/b10-6-/t9-,11-,12+,13+,14-,15+,16+,18+/m0/s1

InChI Key

VHAXPPPXMXEIOC-OZMZWBFHSA-N

Isomeric SMILES

CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl

Canonical SMILES

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

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